Methyl (2R)-2-amino-3-(2-methyl-3-oxo-1H-pyrazol-4-yl)propanoate;dihydrochloride
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Overview
Description
Methyl (2R)-2-amino-3-(2-methyl-3-oxo-1H-pyrazol-4-yl)propanoate;dihydrochloride is a synthetic organic compound that features a pyrazole ring, an amino acid derivative, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R)-2-amino-3-(2-methyl-3-oxo-1H-pyrazol-4-yl)propanoate;dihydrochloride typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine and diketone precursors under acidic or basic conditions.
Amino acid coupling: The pyrazole derivative is then coupled with an amino acid derivative using peptide coupling reagents such as EDCI or DCC in the presence of a base like DIPEA.
Methyl esterification: The carboxylic acid group of the amino acid is esterified using methanol and a strong acid like HCl.
Formation of the dihydrochloride salt: The final compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the amino acid side chain.
Reduction: Reduction reactions could target the carbonyl group in the pyrazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrazole ring or the amino acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include KMnO₄, CrO₃, or H₂O₂.
Reduction: Reducing agents like NaBH₄ or LiAlH₄ are typically used.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used, but could include oxidized or reduced derivatives, as well as substituted pyrazole or amino acid derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as enzyme inhibition or receptor modulation.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Methyl (2R)-2-amino-3-(2-methyl-3-oxo-1H-pyrazol-4-yl)propanoate;dihydrochloride would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme inhibition: Binding to the active site of enzymes and blocking their activity.
Receptor modulation: Interacting with cellular receptors to alter signal transduction pathways.
Pathway involvement: Affecting metabolic or signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
Methyl (2R)-2-amino-3-(1H-pyrazol-4-yl)propanoate: Lacks the 2-methyl-3-oxo substitution on the pyrazole ring.
Ethyl (2R)-2-amino-3-(2-methyl-3-oxo-1H-pyrazol-4-yl)propanoate: Has an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl (2R)-2-amino-3-(2-methyl-3-oxo-1H-pyrazol-4-yl)propanoate;dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring and the presence of a dihydrochloride salt, which may influence its solubility, stability, and biological activity.
Properties
IUPAC Name |
methyl (2R)-2-amino-3-(2-methyl-3-oxo-1H-pyrazol-4-yl)propanoate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O3.2ClH/c1-11-7(12)5(4-10-11)3-6(9)8(13)14-2;;/h4,6,10H,3,9H2,1-2H3;2*1H/t6-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJLWWJOEJGWCB-QYCVXMPOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CN1)CC(C(=O)OC)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C(=CN1)C[C@H](C(=O)OC)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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